Pirbuterol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirbuterol, ®-, also known as ®-6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, is a short-acting β2 adrenergic receptor agonist. It is primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. Pirbuterol is available as pirbuterol acetate in a breath-activated metered-dose inhaler .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol, ®-, involves several steps, starting from pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with formaldehyde and a secondary amine, followed by reduction and subsequent reactions to introduce the tert-butylamino group .
Industrial Production Methods
Industrial production of Pirbuterol, ®-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pirbuterol, ®-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pirbuterol, ®-, can yield ketones or aldehydes, while reduction can regenerate the original alcohol .
Scientific Research Applications
Pirbuterol, ®-, has several scientific research applications:
Chemistry: Used as a model compound to study β2 adrenergic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in asthma and other respiratory conditions.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies
Mechanism of Action
Pirbuterol, ®-, exerts its effects by stimulating β2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another short-acting β2 adrenergic receptor agonist used as a bronchodilator.
Terbutaline: Similar in action to Pirbuterol, ®-, but with different pharmacokinetic properties.
Isoproterenol: A non-selective β adrenergic agonist with both β1 and β2 activity
Uniqueness
Pirbuterol, ®-, is unique due to its specific β2 adrenergic receptor selectivity and its availability as a breath-activated metered-dose inhaler. This formulation provides ease of use and effective delivery of the medication to the lungs .
Properties
CAS No. |
912804-60-5 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m1/s1 |
InChI Key |
VQDBNKDJNJQRDG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.